molecular formula C15H12O3 B6378000 6-(4-Acetylphenyl)-2-formylphenol, 95% CAS No. 1261892-06-1

6-(4-Acetylphenyl)-2-formylphenol, 95%

Cat. No. B6378000
CAS RN: 1261892-06-1
M. Wt: 240.25 g/mol
InChI Key: PSXJJCVJLPOKOG-UHFFFAOYSA-N
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Description

6-(4-Acetylphenyl)-2-formylphenol, 95% (APF-95) is a phenolic compound that has been studied for its potential applications in science and medicine. It has a wide range of applications due to its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, APF-95 has been studied for its potential use as a therapeutic agent for various diseases, including cancer.

Scientific Research Applications

6-(4-Acetylphenyl)-2-formylphenol, 95% has been studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-microbial properties, making it a promising candidate for use in drug development. In addition, 6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of various cancer cells.

Mechanism of Action

The mechanism of action of 6-(4-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is thought to act on several pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of nuclear factor kappa B (NF-kB). In addition, 6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
6-(4-Acetylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have antioxidant, anti-inflammatory, and anti-microbial properties. In addition, it has been shown to have anti-cancer properties, as it has been found to inhibit the growth of various cancer cells. It has also been found to have anti-diabetic and anti-obesity effects, as well as to have protective effects against liver damage.

Advantages and Limitations for Lab Experiments

6-(4-Acetylphenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable at room temperature. In addition, it has a wide range of potential applications due to its antioxidant, anti-inflammatory, and anti-microbial properties. However, there are some limitations to using 6-(4-Acetylphenyl)-2-formylphenol, 95% in laboratory experiments. It is not water-soluble, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide. In addition, it is not very stable in acidic solutions, so it must be stored in an alkaline environment.

Future Directions

6-(4-Acetylphenyl)-2-formylphenol, 95% has a wide range of potential applications in scientific research, and there are many possible future directions for this compound. For example, further research could be conducted into its anti-cancer properties, as well as its potential use as an anti-diabetic and anti-obesity agent. In addition, further research could be conducted into its mechanism of action, as well as its potential use in other therapeutic applications. Finally, further research could be conducted into its potential use as a food additive or preservative, as it has been shown to have antioxidant properties.

Synthesis Methods

6-(4-Acetylphenyl)-2-formylphenol, 95% can be synthesized through the reaction of 4-acetylphenol and formaldehyde in an alkaline medium. The reaction is conducted at a temperature of 80°C and a pH of 8-10. The reaction is catalyzed by a base, such as sodium hydroxide, and the reaction is complete within 1-2 hours. The product is then purified by column chromatography and recrystallization.

properties

IUPAC Name

3-(4-acetylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(17)11-5-7-12(8-6-11)14-4-2-3-13(9-16)15(14)18/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXJJCVJLPOKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685141
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Acetylphenyl)-2-formylphenol

CAS RN

1261892-06-1
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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